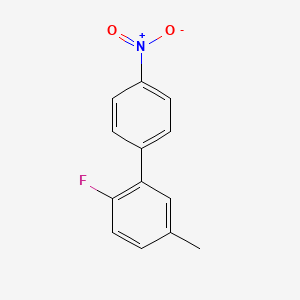

4-Fluoro-3-(4-nitrophenyl)toluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-(4-nitrophenyl)toluene is an organic compound with the molecular formula C13H10FNO2 It is a derivative of toluene, where the methyl group is substituted with a nitrophenyl group and a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(4-nitrophenyl)toluene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Fluoro-3-(4-nitrophenyl)toluene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles

Activité Biologique

Overview

4-Fluoro-3-(4-nitrophenyl)toluene (CAS No. 1373232-66-6) is an organic compound with significant interest in biological and pharmaceutical research. Its structure, characterized by a fluorine atom and a nitrophenyl group, suggests potential interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.

- Molecular Formula : C₁₃H₁₀FNO₂

- Molecular Weight : 233.22 g/mol

- Structure : The compound features a toluene backbone substituted with a fluorine atom at the 4-position and a nitrophenyl group at the 3-position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine and nitro groups may enhance its binding affinity and selectivity towards these targets.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.

- Receptor Interaction : The compound's structure suggests potential interactions with various receptors, including those involved in pain signaling and inflammation.

Pharmacological Studies

Recent studies have explored the pharmacological profiles of compounds similar to this compound, focusing on their roles as TRPV1 antagonists, which are relevant in pain management.

- TRPV1 Antagonism : Compounds with similar structures have shown promise as TRPV1 antagonists, which could lead to analgesic effects. For instance, analogs of related compounds have been documented to exhibit significant inhibition of TRPV1 activity, suggesting that this compound may possess similar properties .

Study on TRPV1 Antagonists

A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of compounds related to TRPV1 antagonism. The findings indicated that modifications in the molecular structure could significantly enhance binding affinity and potency against TRPV1 . While specific data on this compound is limited, the trends observed in related compounds provide a basis for hypothesizing its potential activity.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other fluorinated compounds known for their biological activities. The following table summarizes key findings:

Research Findings

Research indicates that the introduction of electron-withdrawing groups like fluorine and nitro can significantly influence the biological activity of aromatic compounds. Such modifications often enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Propriétés

IUPAC Name |

1-fluoro-4-methyl-2-(4-nitrophenyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO2/c1-9-2-7-13(14)12(8-9)10-3-5-11(6-4-10)15(16)17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLMFVBMAZNQQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742942 |

Source

|

| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-66-6 |

Source

|

| Record name | 1,1′-Biphenyl, 2-fluoro-5-methyl-4′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.